molecular formula C9H5Cl3N2S B2805383 5-Chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole CAS No. 1221341-22-5

5-Chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole

Cat. No. B2805383
CAS RN: 1221341-22-5
M. Wt: 279.56
InChI Key: KKHIOJZFRCSDBG-UHFFFAOYSA-N
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Description

The compound “5-Chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole” belongs to the class of organic compounds known as thiadiazoles. Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and mass spectrometry. The presence of specific functional groups and atoms within the molecule can give rise to characteristic peaks and signals in these spectra .


Chemical Reactions Analysis

The chemical reactivity of a compound is largely determined by its functional groups. In the case of thiadiazoles, they can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, or participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and stability. These properties are influenced by the molecular structure and the functional groups present in the compound .

Scientific Research Applications

Antiproliferative Activity

A series of 5-chloro-indole-2-carboxylate and pyrrolo [3,4-b]indol-3-one derivatives have been developed as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity . These compounds have shown significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM . They were tested for EGFR inhibition, with IC50 values ranging from 68 nM to 89 nM .

Inhibition of EGFR T790M /BRAF V600E Pathways

These compounds inhibit both EGFR and BRAF V600E with IC50 values of 1.7 µM and 0.1 µM, respectively . They have higher anti-BRAF V600E activity than the reference erlotinib but are less potent than vemurafenib .

Non-cytotoxic Effects

The new compounds had no cytotoxic effects on human normal cell lines but demonstrated potent antiproliferative activities against four human cancer cell lines .

Synthesis of Chiral Drug Intermediates

Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox . The intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis .

Inhibition of Human Monoamine Oxidase (MAO) A and B

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was synthesized and tested as a potential inhibitor of human monoamine oxidase (MAO) A and B .

Synthesis of High Value-Added Chemicals and Drug Intermediates

Biocatalysis systems are increasingly used as a synthetic route to produce complex molecules in industrial fields, such as synthesis of high value-added chemicals and drug intermediates .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without specific information, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with chemicals to minimize risks .

Future Directions

The future research directions for a compound depend on its potential applications. For instance, if the compound shows promising biological activity, future research could focus on optimizing its structure for better activity or lower toxicity .

properties

IUPAC Name

5-chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2S/c10-6-2-1-5(3-7(6)11)4-8-13-9(12)15-14-8/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHIOJZFRCSDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=NSC(=N2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole

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